(1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol
Description
Properties
IUPAC Name |
(1S)-1-(2,5-difluorophenyl)-2-fluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKXNTSGRRTPQV-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CF)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@@H](CF)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol typically involves the fluorination of a suitable precursor. One common method involves the reaction of 2,5-difluorobenzaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of difluorophenyl ketones or aldehydes.
Reduction: Formation of difluorophenyl alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of phenyl derivatives. It serves as a model compound for investigating enzyme interactions and metabolic pathways involving fluorinated substrates .
Medicine: Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a valuable intermediate in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. Fluorine substitution can also affect the compound’s electronic properties, enhancing its reactivity and stability in biological systems .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Variations on the Phenyl Ring: The target compound has 2,5-difluoro substituents, whereas the analog in introduces a 4-chloro group alongside 2,5-difluoro substitution. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric bulk and electronic effects, impacting binding affinity in drug-receptor interactions . The hydrochloride salt derivative () retains the 2,5-difluorophenyl group but replaces the fluoro group in the ethanol moiety with an amino group protonated as a hydrochloride salt, enhancing aqueous solubility for pharmaceutical formulations .
In contrast, the amino group in analogs (–5) introduces nucleophilicity, making these compounds suitable for forming amide or urea linkages in further synthetic steps .
Chirality and Stereochemical Impact :
- All compounds share an S-configuration at the chiral center, which is critical for enantioselective interactions in biological systems. For example, highlights the use of (R)-2-(2,5-difluorophenyl)pyrrolidine in a TRK inhibitor, underscoring the importance of stereochemistry in drug activity .
Biological Activity
(1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol is a fluorinated compound that has garnered attention for its potential biological activity, particularly in the context of neurodegenerative diseases and cancer. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a difluorophenyl group and a fluoroethanol moiety, which contribute to its unique biological activity. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological properties.
Inhibition of BACE1
One significant area of research focuses on the compound's role as a β-secretase (BACE1) inhibitor , which is particularly relevant in Alzheimer's disease (AD) treatment. BACE1 is responsible for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides that aggregate in the brains of AD patients. Studies indicate that compounds similar to this compound can effectively inhibit BACE1 activity, thereby reducing amyloid-beta production. For instance, research has shown that certain fluorinated derivatives exhibit improved potency and selectivity against BACE1 compared to non-fluorinated counterparts .
Glycolytic Inhibition
Another area where this compound shows promise is in cancer treatment, particularly through the inhibition of glycolysis. Cancer cells often rely on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect. Fluorinated derivatives of glucose analogs have been shown to inhibit hexokinase activity more effectively than traditional compounds like 2-deoxy-D-glucose (2-DG). This inhibition leads to reduced energy supply for cancer cells, making it a potential therapeutic strategy against aggressive cancers such as glioblastoma multiforme (GBM) .
Potency and Efficacy
Research has demonstrated that fluorinated compounds generally exhibit lower IC50 values in cytotoxic assays against various cancer cell lines. For example, novel halogenated derivatives have shown enhanced stability and uptake in vitro, leading to significant cytotoxic effects under hypoxic conditions typically found in tumors. These findings suggest that modifications at the C-2 position with halogens can improve therapeutic efficacy while overcoming pharmacokinetic limitations associated with earlier glucose analogs .
Comparative Analysis of Biological Activity
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves enantioselective reduction of a ketone precursor (e.g., 2,5-difluoroacetophenone derivatives) using chiral catalysts such as CBS (Corey–Bakshi–Shibata) reagents. For example, asymmetric transfer hydrogenation with [RuCl(η⁶-p-cymene)((1S,2S)-TsDPEN)] as a catalyst can yield the desired (S)-enantiomer. Purity is validated via chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) .
Q. How should researchers characterize the structural and chemical identity of this compound?
- Methodological Answer :
- Spectral Analysis : Use ¹H/¹⁹F NMR to confirm fluorine substitution patterns and stereochemistry. For example, the ¹⁹F NMR spectrum should show two distinct fluorine signals corresponding to the 2,5-difluorophenyl group.
- Chiral Purity : Measure optical rotation ([α]D) and compare with literature values.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₈H₇F₃O).
- X-ray Crystallography : For definitive stereochemical confirmation, single-crystal X-ray diffraction is recommended .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodological Answer : Store at 0–6°C in inert, light-resistant containers to prevent degradation. Monitor for esterification or oxidation by-products via TLC or GC-MS. Avoid prolonged exposure to moisture, as hydroxyl groups may undergo unintended reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for fluorinated ethanol derivatives like this compound?
- Methodological Answer :
- Data Validation : Cross-reference in vitro assays (e.g., enzyme inhibition) with in silico docking studies to confirm target interactions.
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed bioactivity discrepancies.
- Structural Analogues : Compare results with structurally similar compounds (e.g., 1-(2,5-difluorophenyl)-2-methylpropan-1-one) to isolate the effects of fluorine substitution vs. backbone modifications .
Q. What experimental strategies optimize enantioselective synthesis yields for this compound?
- Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) in asymmetric hydrogenation to improve enantiomeric excess (ee).
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) often enhance reaction rates and selectivity.
- Kinetic Resolution : Employ dynamic kinetic resolution (DKR) if racemization occurs under reaction conditions .
Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound?
- Methodological Answer :
- Steric Hindrance : The 2,5-difluorophenyl group creates steric bulk, reducing nucleophilic attack at the hydroxyl group.
- Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes transition states in oxidation reactions (e.g., using Jones reagent).
- Reactivity Mapping : Conduct Hammett studies to quantify substituent effects on reaction rates .
Q. What are the challenges in predicting biological activity for fluorinated compounds like this compound?
- Methodological Answer :
- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models incorporating fluorine’s electronegativity and lipophilicity (logP).
- ADME Profiling : Assess permeability (Caco-2 assays) and metabolic stability (microsomal incubation) to refine predictions.
- Target Engagement : Use surface plasmon resonance (SPR) to measure binding kinetics with suspected biological targets (e.g., kinases, GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
